molecular formula C11H11ClN2 B11896641 8-Chloro-2,4-dimethylquinolin-5-amine CAS No. 67004-49-3

8-Chloro-2,4-dimethylquinolin-5-amine

Cat. No.: B11896641
CAS No.: 67004-49-3
M. Wt: 206.67 g/mol
InChI Key: XWMFVUHSEIRNGG-UHFFFAOYSA-N
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Description

8-Chloro-2,4-dimethylquinolin-5-amine is a substituted quinoline derivative of high interest in medicinal and organic chemistry research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in many therapeutic agents . Research Applications and Value: While direct biological data for this specific compound is not reported in the available literature, its structure suggests significant research potential. The core quinoline structure is extensively investigated for its antimicrobial , anticancer , and antileishmanial properties . The distinct substitution pattern of this compound—featuring an amino group at the 5-position and chloro and methyl groups at the 8-, 2-, and 4-positions—makes it a valuable intermediate for Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space and develop novel bioactive molecules, particularly as the 5-amino group provides a handle for further chemical derivatization . Handling and Usage: This product is intended For Research Use Only. Not for human or veterinary use. Researchers should handle this and all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67004-49-3

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

8-chloro-2,4-dimethylquinolin-5-amine

InChI

InChI=1S/C11H11ClN2/c1-6-5-7(2)14-11-8(12)3-4-9(13)10(6)11/h3-5H,13H2,1-2H3

InChI Key

XWMFVUHSEIRNGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)N)Cl)C

Origin of Product

United States

Synthetic Methodologies for 8 Chloro 2,4 Dimethylquinolin 5 Amine and Its Derivatives

Established Synthetic Routes for Quinoline (B57606) Ring Systems

Several named reactions have become the bedrock of quinoline synthesis, each offering a unique pathway to this important heterocyclic system.

The Skraup synthesis is a classic method for preparing quinolines, first reported by Czech chemist Zdenko Hans Skraup. researchgate.net In its archetypal form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.net The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a conjugate addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. researchgate.netnih.gov

The reaction is known for being exothermic and sometimes violent, which has led to the development of modern variants. mdpi.com These modifications often focus on milder reaction conditions and improved safety, for instance, by using alternative catalysts or microwave irradiation to control the reaction. researchgate.net The Doebner-von Miller reaction is a well-known variation where α,β-unsaturated carbonyl compounds are used instead of generating acrolein from glycerol, allowing for the synthesis of substituted quinolines. nih.govnih.gov This method can be used to produce 2,4-disubstituted quinolines. nih.gov

Table 1: Key Features of the Skraup Reaction

Feature Description
Reactants Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)
Key Intermediate Acrolein (formed in situ)
Reaction Type Condensation, cyclization, oxidation
Products Quinolines (often unsubstituted on the pyridine (B92270) ring)

| Conditions | Typically harsh, high temperature |

The Conrad–Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. mdpi.comnih.gov The reaction proceeds via a Schiff base intermediate, and the conditions can be controlled to favor different isomers. mdpi.comnih.gov Under kinetic control (lower temperatures), the reaction yields the 4-quinolone, while thermodynamic control (higher temperatures) can lead to the formation of 2-quinolones, a variation known as the Knorr quinoline synthesis. mdpi.com This method is particularly useful for accessing quinolones, an important subclass of quinoline derivatives. researchgate.net The cyclization step often requires high temperatures, but the use of high-boiling inert solvents can significantly improve yields. mdpi.com

The Gould–Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives by reacting an aniline with an alkoxymethylenemalonic ester or a similar acyl malonic ester. nih.gov The initial condensation is followed by a thermal cyclization. nih.govnih.gov Subsequent saponification and decarboxylation can yield the 4-hydroxyquinoline. nih.gov This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. nih.gov Modern modifications include the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov The Gould-Jacobs reaction can be followed by chlorination with reagents like phosphorus oxychloride to convert the 4-hydroxy group into a 4-chloro substituent, a common strategy in the synthesis of antimalarial drugs. nih.gov

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been adapted for quinoline synthesis. These reactions offer high atom economy and allow for the creation of diverse libraries of substituted quinolines. nih.gov Examples include the Povarov reaction, which is a [4+2] cycloaddition between an imine and an alkene or alkyne, and can be used to synthesize tetrahydroquinolines that are subsequently oxidized to quinolines. researchgate.net The use of various catalysts, including Lewis acids and Brønsted acids, can promote these reactions. mdpi.com

Directed Synthesis of the 8-Chloro-2,4-dimethylquinolin-5-amine Moiety

The synthesis of the specifically substituted this compound is not documented as a single, established procedure. However, a plausible synthetic route can be devised based on known quinoline chemistry. The general strategy would involve the initial construction of a 2,4-dimethylquinoline (B72138) core, followed by regioselective chlorination and amination.

A likely precursor for the quinoline ring is 3-amino-2,4-dimethylacetanilide, which can be prepared from the corresponding nitro compound by hydrogenation. researchgate.net

To arrive at the target molecule, a 2,4-dimethylquinoline precursor must be functionalized at the C-8 and C-5 positions.

Chlorination: Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene (B151609) ring, with a preference for the C-5 and C-8 positions. acs.org Therefore, direct chlorination of 2,4-dimethylquinoline with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid, could potentially yield the 8-chloro-2,4-dimethylquinoline (B8786137) isomer. researchgate.net The regioselectivity would be influenced by the directing effects of the existing methyl groups and the nitrogen atom in the quinoline ring. An alternative approach involves starting with a pre-chlorinated aniline derivative in a quinoline-forming reaction. For instance, a Combes synthesis using 3-chloroaniline (B41212) and acetylacetone (B45752) could be envisioned, although the regioselectivity of the cyclization would need to be controlled.

Amination: The introduction of the amino group at the C-5 position can be approached in a few ways.

Nitration followed by Reduction: A common method for introducing an amino group onto an aromatic ring is through nitration followed by reduction. The nitration of 2,4-dimethylquinoline would be an electrophilic aromatic substitution. While the exact regioselectivity for this specific substrate requires empirical determination, the 5- and 8-positions are the most likely sites of nitration. acs.org Should nitration occur at the desired C-5 position, the resulting 8-chloro-5-nitro-2,4-dimethylquinoline can then be reduced to the target 5-amino derivative using standard reducing agents like tin(II) chloride or catalytic hydrogenation. mdpi.com

Nucleophilic Aromatic Substitution: If an appropriate leaving group is present at the C-5 position, a direct amination via nucleophilic aromatic substitution (SNA_r) could be possible. However, this would require the synthesis of a precursor with a suitable leaving group at C-5, which may be more complex than the nitration-reduction sequence. Modern methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with an amine, could also be employed if 8-chloro-5-halo-2,4-dimethylquinoline were available. nih.gov

A plausible synthetic pathway is outlined below:

Formation of 2,4-dimethylquinoline: Reaction of aniline with acetylacetone under acidic conditions (Combes synthesis) or with an α,β-unsaturated ketone derived from acetone (B3395972) (Doebner-von Miller synthesis). mdpi.com

Chlorination: Regioselective chlorination of 2,4-dimethylquinoline at the C-8 position.

Nitration: Regioselective nitration of 8-chloro-2,4-dimethylquinoline at the C-5 position.

Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.

Table 2: Plausible Synthetic Route and Key Transformations

Step Precursor Reagents/Reaction Product
1 Aniline, Acetylacetone Combes Synthesis 2,4-Dimethylquinoline
2 2,4-Dimethylquinoline Chlorinating Agent (e.g., NCS) 8-Chloro-2,4-dimethylquinoline
3 8-Chloro-2,4-dimethylquinoline Nitrating Agent (e.g., HNO₃/H₂SO₄) 8-Chloro-5-nitro-2,4-dimethylquinoline

Nucleophilic Substitution Reactions for Amine Introduction on Quinoline Rings

The introduction of an amine group onto a quinoline ring is a fundamental transformation in the synthesis of many biologically active compounds. Nucleophilic substitution is a primary method to achieve this, often involving the displacement of a leaving group, such as a halogen, by an amine nucleophile.

In the context of quinoline chemistry, the reactivity of the ring positions to nucleophilic attack is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the heterocyclic ring and activates the carbocyclic ring for electrophilic substitution. youtube.comresearchgate.net Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net The presence of a good leaving group, like a chlorine atom, at these positions facilitates the reaction. youtube.com

The synthesis of various 4-aminoquinoline (B48711) derivatives has been accomplished by reacting 4-chloroquinolines with different mono- or dialkyl amines. nih.gov These reactions are typically carried out by heating a mixture of the chloroquinoline and the respective amine, sometimes at temperatures ranging from 80°C to 130°C, to drive the substitution. nih.gov The reaction of a primary amine with a halogenoalkane can lead to a series of products, including secondary and tertiary amines and their salts, as well as quaternary ammonium (B1175870) salts. libretexts.org

For instance, the synthesis of 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines has been reported, highlighting the utility of introducing substituted amines at the 5-position of a quinoline-related scaffold. nih.gov While direct nucleophilic amination of an unactivated C-H bond is challenging, the presence of a chloro group at the 8-position of 2,4-dimethylquinolin-5-amine provides a handle for such transformations. The process for preparing 4-chloro-2,5-dimethoxyaniline (B1194742) involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene, which is then followed by amination. google.com

Catalyst-Mediated Coupling Reactions in Quinoline Synthesis (e.g., Copper(I) Iodide, Palladium Acetate)

Catalyst-mediated coupling reactions are powerful tools for the construction of quinoline skeletons and the introduction of various substituents. Transition metals like palladium and copper are frequently employed to facilitate these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. numberanalytics.com

Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂), are widely used in cross-coupling reactions. nih.gov For example, the Heck coupling reaction of iodo-derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, using Pd(OAc)₂ as a catalyst, leads to the formation of methyl methoxypivaloylaminocinnamates, which can then be cyclized to quinolin-2(1H)-ones. nih.gov Another example is the coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds, catalyzed by a palladium catalyst in the presence of a base, to afford 3-substituted quinolin-2(1H)-ones. nih.gov

Copper(I) iodide (CuI) is another important catalyst, often used in conjunction with palladium or on its own. nih.govrsc.org Copper-catalyzed Ullmann-type coupling reactions, which involve the coupling of aryl halides with amines, are a classic method for forming aryl amines that can be cyclized to quinolines. numberanalytics.com More contemporary methods involve copper-catalyzed tandem reactions, which combine multiple bond-forming events in a single pot, offering high atom economy and broad substrate tolerance. rsc.org An enolate-driven copper-mediated cross-coupling process has been developed that provides a cheaper and greener alternative to palladium catalysis for the synthesis of complex indole (B1671886) alkaloids, demonstrating the potential to replace palladium with copper iodide for higher yields. nih.gov

The synthesis of isoquinolines and pyridines has been achieved through a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization. organic-chemistry.org This highlights the synergistic use of both palladium and copper catalysts to achieve complex transformations in a one-pot synthesis. organic-chemistry.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comnih.govacs.org This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including quinolines. benthamdirect.comtandfonline.com

The application of microwave irradiation can significantly reduce reaction times. For instance, the Skraup synthesis of 7-amino-8-methylquinoline saw a substantial decrease in reaction time, although the yield was not improved. nih.gov In other cases, both reaction times and yields show significant improvements. nih.gov For example, the esterification of 2-phenylquinoline-4-carboxylic acid, which conventionally requires 22 hours of reflux, was completed in just 10 minutes under microwave irradiation to afford a comparable yield. tandfonline.com

The table below summarizes a comparison of microwave-assisted versus conventional heating methods for the synthesis of select quinoline derivatives, illustrating the advantages of MAOS.

ProductConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
7-amino-8-methylquinoline3 h, 52%15 min, 50% nih.gov
Ethyl 2-phenylcinchoninate22 h, comparable yield10 min, 94% tandfonline.com

Optimization of Solvents and Reaction Parameters for Targeted Synthesis

The success of a chemical synthesis is highly dependent on the careful optimization of reaction parameters, including the choice of solvent, catalyst, temperature, and reaction time. researchgate.netrsc.org These factors can profoundly influence the yield, purity, and selectivity of the desired product.

The choice of solvent is critical. For instance, in the synthesis of quinoxaline (B1680401) derivatives, a microdroplet reaction showed that a methanol-water solution gave a significantly higher product-to-internal standard ratio compared to methanol (B129727) alone, indicating the beneficial effect of water. nih.gov In other cases, anhydrous organic solvents like ethanol (B145695) and acetonitrile (B52724) proved ineffective, while the addition of water to these solvents maintained reaction efficiency, albeit at a slower rate than in water alone. rsc.org Sometimes, solvent-free conditions can be the most effective and environmentally friendly approach. jocpr.com

Catalyst selection is another key parameter. A study on the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone (B1224429) compared various catalysts and found that an inexpensive and non-toxic FeCl₃·6H₂O catalyst provided an efficient and environmentally friendly protocol. researchgate.net The optimization process often involves screening a range of catalysts to identify the one that provides the best performance under specific conditions. researchgate.net

The optimization of other parameters such as temperature and reaction time is also crucial. For example, in the synthesis of quinolines from imines and styrene, heating at 110°C for 5 hours was found to be optimal. jocpr.com High-throughput screening methods, such as those using microdroplet reactions, can accelerate the process of determining the optimized synthesis conditions. nih.gov

The following table showcases the effect of different solvents and catalysts on the yield of a quinoline derivative, highlighting the importance of optimizing these parameters.

CatalystSolventTime (h)Yield (%)Reference
NoneNone280 researchgate.net
MgOEthanol1260 researchgate.net
MgSO₄Ethanol1455 researchgate.net
p-TSATHF1070 researchgate.net
p-TSAToluene880 researchgate.net
PPTSEthanol1265 researchgate.net
PPTSGlycerol685 researchgate.net
FeCl₃·6H₂ONone0.595 researchgate.net

p-TSA: p-Toluenesulfonic acid; PPTS: Pyridinium p-toluenesulfonate

Green Chemistry Principles in the Synthesis of Quinoline Amines

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. ijpsjournal.comnih.gov These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. ijpsjournal.com

Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijpsjournal.comnih.gov In contrast, green chemistry approaches aim to develop more benign and efficient synthetic routes. This includes the use of environmentally friendly solvents like water or ionic liquids, or conducting reactions under solvent-free conditions. benthamdirect.comijpsjournal.comresearchgate.net

The use of green catalysts is another cornerstone of sustainable quinoline synthesis. This can involve using recyclable heterogeneous catalysts, biodegradable catalysts like L-proline, or earth-abundant and non-toxic metal catalysts. numberanalytics.combenthamdirect.com For example, formic acid has been explored as a renewable and biodegradable catalyst for the direct synthesis of quinolines with improved selectivity. ijpsjournal.com

Synthetic Pathways to Polycyclic and Fused Quinoline Systems from this compound Intermediates

This compound and similar quinoline intermediates serve as valuable building blocks for the construction of more complex polycyclic and fused quinoline systems. These larger, more rigid structures are of significant interest in various fields of chemistry and pharmacology.

One common strategy involves the annulation of an additional ring onto the quinoline core. For example, the synthesis of pyrimido[4,5-b]quinolines can be achieved through a one-pot, three-component reaction involving a 6-amino-1,3-dimethyluracil, an aldehyde, and dimedone. researchgate.net Similarly, quinolino-fused 7-deazapurine nucleosides have been synthesized from a 5-iodoquinoline (B175257) intermediate through a sequence of Negishi coupling, azidation, and cyclization reactions. acs.org

The Vilsmeier reaction provides a one-step synthesis of imidazo[1,5-a]quinolines from quinoline-2-carbonitriles. rsc.org Another approach involves the synthesis of 4-phenylthio-1,2,3,4-tetrahydroquinolines via a modified Grieco reaction, which can then be oxidized and pyrolyzed to yield 2-substituted quinolines. nih.gov

The construction of fused systems can also be achieved through sequential reactions on a pre-existing quinoline structure. For instance, the synthesis of polycyclic quinoline-fused steroids has been accomplished through a sequence of amination, annulation, and aromatization reactions starting from a ketosteroid and an aminoacetophenone. acs.org These methods allow for the creation of diverse and complex molecular architectures based on the versatile quinoline scaffold.

Spectroscopic and Advanced Structural Characterization of 8 Chloro 2,4 Dimethylquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. In the case of 8-Chloro-2,4-dimethylquinolin-5-amine, the ¹H NMR spectrum reveals distinct signals corresponding to both the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the methyl substituents.

The aromatic region of the spectrum is of particular interest. The chemical shifts of the protons on the quinoline core are influenced by the electron-donating amino group and the electron-withdrawing chloro group, as well as the anisotropic effects of the aromatic ring system. ucl.ac.uk The protons on the benzene (B151609) ring portion of the quinoline are expected to resonate in the typical aromatic region, generally between 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons would provide crucial information for their exact assignment to positions on the ring.

The aliphatic region of the spectrum features signals for the two methyl groups. The methyl group at position 2 and the methyl group at position 4 will exhibit distinct chemical shifts due to their different electronic environments. These signals are typically observed as singlets, unless there is long-range coupling, and their integration values would correspond to three protons each. The chemical shifts of these methyl groups generally fall in the range of 2.0 to 3.0 ppm. Additionally, the protons of the amine (NH2) group will produce a signal that can be broad and its chemical shift is variable, often depending on the solvent and concentration. pdx.edumsu.edu

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons (Quinoline Ring)6.5 - 8.5Multiplet
Methyl Protons (C2-CH₃)2.0 - 3.0Singlet
Methyl Protons (C4-CH₃)2.0 - 3.0Singlet
Amine Protons (NH₂)Variable (e.g., 3.0 - 5.0)Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the quinoline ring are spread over a wide range, typically from 110 to 160 ppm. oregonstate.edu The carbons directly bonded to the nitrogen and the chlorine atoms will be significantly affected. For instance, the carbon atom bearing the chlorine (C8) will experience a downfield shift due to the electronegativity of the halogen. libretexts.org Conversely, the carbon atom attached to the amino group (C5) will be shielded and appear at a relatively upfield position. The quaternary carbons, such as C4, C8a, and C4a, will also have characteristic chemical shifts. oregonstate.edu

The aliphatic region will show signals for the two methyl carbons. These are expected to appear in the upfield region of the spectrum, typically between 15 and 30 ppm. libretexts.org The exact positions will differ slightly due to their distinct locations on the quinoline ring.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Aromatic Carbons (Quinoline Ring)110 - 160
Carbon-Chlorine (C-Cl)125 - 145
Carbon-Amine (C-NH₂)135 - 155
Quaternary Carbons140 - 160
Methyl Carbons (-CH₃)15 - 30

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Groups through FT-IR Spectroscopy

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its specific functional groups.

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pubopenstax.org These bands are typically sharp and of medium intensity.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl groups will be observed just below 3000 cm⁻¹. lumenlearning.comlibretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system will give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. lumenlearning.com

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond of the amine group typically appears in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Aliphatic C-H (Methyl)C-H Stretch< 3000
Aromatic RingC=C and C=N Stretch1400 - 1600
Aromatic AmineC-N Stretch1250 - 1360
ChloroalkaneC-Cl Stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₁ClN₂. bldpharm.com

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern. pressbooks.pub The calculated monoisotopic mass of this compound is approximately 206.06 g/mol .

Fragmentation of the molecular ion under electron ionization would lead to various daughter ions. Common fragmentation pathways could include the loss of a methyl radical (•CH₃), the loss of a chlorine atom (•Cl), or cleavage of the quinoline ring system. mdpi.com The analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. This technique can differentiate between molecules that have the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₁₁H₁₁ClN₂, HRMS is used to measure the mass of the molecular ion to several decimal places. The theoretical (calculated) monoisotopic mass provides a benchmark for experimental verification. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which serves as a clear indicator for the presence of a single chlorine atom in the molecule.

The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Species Calculated m/z (Da)
C₁₁H₁₁³⁵ClN₂ [M+H]⁺ 207.0684
C₁₁H₁₁³⁷ClN₂ [M+2+H]⁺ 209.0655
C₁₁H₁₁³⁵ClN₂ [M+Na]⁺ 229.0503

This data is theoretical and serves as a reference for experimental measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules, such as amines, without causing significant fragmentation. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, the presence of the basic amino group (-NH₂) and the nitrogen atom within the quinoline ring makes it highly susceptible to protonation. Therefore, in positive-ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecular ion, [M+H]⁺. The high sensitivity of modern mass spectrometers allows for detection even with very low sample concentrations, typically in the low µM range. sigmaaldrich.com The choice of solvent and the pH of the solution are critical parameters that are optimized to ensure efficient ionization. nih.gov

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to higher energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For this compound, the fragmentation would be influenced by the quinoline core, the chloro-substituent, the methyl groups, and the amine group. Amines often undergo alpha-cleavage, which is the cleavage of the bond adjacent to the C-N bond. researchgate.netlibretexts.org Aromatic halogen compounds can lose the halogen atom as a radical. miamioh.edu

Expected Fragmentation Pathways:

Loss of a methyl radical (-•CH₃): A common fragmentation for methylated aromatic systems, leading to a fragment ion at [M-15]⁺.

Loss of a chlorine atom (-•Cl): Cleavage of the C-Cl bond would result in an ion at [M-35]⁺.

Alpha-cleavage: While less common in aromatic amines compared to aliphatic ones, fragmentation of the ring system initiated by the amine group can occur. nist.gov

Ring cleavage: The stable quinoline ring system can undergo complex fragmentation, leading to smaller ions corresponding to pyridinic or benzenoid fragments.

The relative abundance of these fragments provides insight into the stability of the resulting ions and the strength of the chemical bonds. bldpharm.com

Table 2: Predicted Key Fragments for this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Fragment m/z (Da) Neutral Loss
207.07 [M+H-CH₃]⁺ 192.04 •CH₃
207.07 [M+H-Cl]⁺ 172.09 •Cl

This table represents predicted fragmentation patterns and requires experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The quinoline ring system in this compound is a chromophore that gives rise to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which are typical for aromatic systems like quinoline. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, the presence of heteroatoms (nitrogen and chlorine) with lone pairs of electrons allows for n → π* transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital. These n → π* transitions are typically weaker in intensity than π → π* transitions.

The substitution pattern on the quinoline ring, including the electron-donating amine and methyl groups and the electron-withdrawing chlorine atom, will influence the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). Based on data for similar quinoline derivatives, the primary absorption bands for this compound are expected to appear in the 230-350 nm range. researchgate.net The solvent used for the analysis can also cause shifts in the absorption maxima.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis reveals the arrangement of atoms within the crystal lattice. For a related compound, 5-chloroquinolin-8-yl acrylate, single-crystal analysis revealed a monoclinic space group, P21/c.

While no published crystal structure for this compound was found, a successful analysis would yield:

Confirmation of Connectivity: Definitive proof of the atomic connections.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and angles, which can provide insight into bond order and hybridization.

Planarity: Determination of the planarity of the quinoline ring system.

Intermolecular Interactions: Information about how the molecules pack in the crystal, including potential hydrogen bonding involving the amine group and the quinoline nitrogen, as well as π-π stacking interactions between the aromatic rings.

This technique stands as the gold standard for structural confirmation, providing a level of detail unattainable by spectroscopic methods alone.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Chemical Reactivity and Derivatization of 8 Chloro 2,4 Dimethylquinolin 5 Amine

Reactivity of the Chlorine Atom in Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 8-position of the quinoline (B57606) ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions. This is attributed to the electronic properties of the quinoline nucleus, where the nitrogen atom significantly activates the 2- and 4-positions towards nucleophilic attack. However, under forcing conditions or with palladium catalysis, substitution of the C8-chloro group can be achieved.

The reactivity in SNAr reactions is also influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the quinoline ring. The electron-donating methyl groups at positions 2 and 4, along with the amino group at position 5, increase the electron density of the ring system, which can further decrease the reactivity of the chlorine atom towards traditional SNAr.

For related dichloroquinolines, palladium-catalyzed amination reactions have been successfully employed to substitute chlorine atoms. These reactions often utilize ligands such as BINAP or DavePhos and a base like sodium tert-butoxide. The choice of ligand can be crucial, especially when dealing with sterically hindered amines. It is conceivable that similar catalytic systems could be applied to 8-Chloro-2,4-dimethylquinolin-5-amine to replace the chlorine atom with various nucleophiles.

Table 1: General Conditions for Palladium-Catalyzed Amination of Chloroquinolines

ComponentExampleRole
CatalystPd(OAc)₂Active metal center
LigandBINAP, DavePhosStabilizes catalyst, influences reactivity
BaseNaOt-Bu, Cs₂CO₃Activates the amine nucleophile
SolventDioxane, Toluene, DMFReaction medium

It is important to note that the specific conditions for this compound would require empirical optimization.

Transformations and Functionalization of the Amine Group

The 5-amino group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. Common reactions involving aromatic amines can be applied to this compound.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This has been a common strategy in the derivatization of other aminoquinolines. nih.gov

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be replaced by a variety of substituents, including halogens (Sandmeyer reaction), hydroxyl, cyano, and hydrogen (deamination). This opens up a vast array of possibilities for functionalization at the 5-position.

Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.

A reliable method for quantifying primary amine groups on a surface, which could be adapted for solution-based assays, involves the use of dyes like Orange II. nih.gov This could be useful for monitoring the progress of reactions involving the amine group.

Investigation of Oxidation and Reduction Reactions on the Quinoline Nucleus

The quinoline nucleus can undergo both oxidation and reduction, although the specific outcomes for this compound are not extensively documented. General principles of quinoline chemistry suggest the following possibilities:

Oxidation:

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peroxy acids such as m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide can then serve as a precursor for further functionalization, for instance, in organocatalytic C-H hydroxylation at the 3-position. acs.org

Ring Oxidation: Strong oxidizing agents can lead to the degradation of the benzene (B151609) or pyridine (B92270) ring of the quinoline system. The presence of electron-donating groups (amino and methyl) would likely direct oxidation towards the carbocyclic ring.

Reduction:

Catalytic Hydrogenation: Depending on the catalyst and reaction conditions, either the pyridine ring or both rings of the quinoline nucleus can be reduced. For instance, catalytic hydrogenation over platinum or palladium catalysts can lead to the corresponding tetrahydroquinoline derivative. The chloro-substituent may also be susceptible to hydrogenolysis under certain conditions.

Metal-Ammonia Reduction (Birch Reduction): This method typically reduces the benzene ring of the quinoline system, leaving the pyridine ring intact.

The specific regioselectivity and products of these reactions for this compound would need to be determined experimentally.

Cyclization and Annulation Reactions Involving this compound as a Precursor

The bifunctional nature of this compound, possessing both an amino group and a halogen, makes it a potentially valuable precursor for the synthesis of more complex heterocyclic systems through cyclization and annulation reactions.

The amino group can act as a nucleophile in intramolecular reactions. For example, if a suitable electrophilic side chain were introduced, intramolecular cyclization could lead to the formation of a new ring fused to the quinoline core.

Furthermore, the amino group can be a directing group or a reactive site in various annulation strategies. For instance, strategies for synthesizing 4-aminoquinolines often involve the cyclization of substituted anilines with various partners. nih.govucsf.edu By analogy, the 5-amino group of this compound could be modified, for example, by propargylation, to create a substrate for electrophilic or metal-catalyzed cyclization to build a new ring onto the quinoline scaffold. nih.govcapes.gov.br

Table 2: Potential Cyclization Strategies

Reaction TypePotential Modification of SubstrateResulting System
Intramolecular Nucleophilic SubstitutionAttachment of an alkyl halide chain to the amineFused N-heterocycle
Pictet-Spengler ReactionConversion of amine to an aminoethyl groupFused tetrahydro-β-carboline-like system
Skraup-Doebner-von Miller ReactionReaction of the amine with α,β-unsaturated carbonylsFused polycyclic aromatic systems
Electrophilic Cyclization of AlkynesN-propargylation of the amine groupFused heterocyclic ring

These are hypothetical pathways based on known quinoline and aniline (B41778) chemistry and would require experimental validation for this compound.

Comparative Reactivity Studies with Other Halogenated Aminoquinoline Derivatives

The reactivity of this compound can be contextualized by comparing it to other halogenated aminoquinolines.

In nucleophilic aromatic substitution reactions, the position of the halogen and the electronic nature of other substituents are paramount. For instance, a chloro group at the 7-position of a 4-aminoquinoline (B48711) is a common feature in some biologically active molecules, and its reactivity has been implicitly studied through the synthesis of numerous derivatives. nih.gov Generally, halogens at the 2- and 4-positions are the most labile towards SNAr. The reactivity of a C8-halogen is expected to be lower.

A study on the palladium-catalyzed amination of various dichloroquinolines revealed differences in reactivity based on the chlorine atom's position. While specific data for this compound is unavailable, the principles from such studies can be applied. For example, the reaction of an iodido derivative of a ruthenium-8-hydroxyquinoline complex with histidine was slightly faster than that of the chlorido congener, highlighting the expected halogen reactivity trend (I > Br > Cl). acs.org

The electronic contribution of the dimethyl and amino substituents in this compound would likely render the C8-Cl bond less susceptible to nucleophilic attack compared to a similar quinoline lacking these electron-donating groups. Conversely, these groups might influence the efficiency of metal-catalyzed cross-coupling reactions in ways that would need to be empirically determined.

Computational Chemistry and Theoretical Investigations of 8 Chloro 2,4 Dimethylquinolin 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecular systems. For 8-Chloro-2,4-dimethylquinolin-5-amine, DFT calculations are instrumental in elucidating its electronic structure and preferred three-dimensional arrangement of atoms. These calculations provide a theoretical framework to comprehend the molecule's stability and reactivity.

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation involves the optimization of the molecular geometry of this compound. This process computationally determines the most stable arrangement of atoms in space, corresponding to the minimum energy conformation. By employing methods like the VSEPR (Valence Shell Electron Pair Repulsion) theory, the arrangement of electron pairs around the central atoms is predicted to minimize repulsion, thus defining the coordination and molecular geometry. libretexts.orgchadsprep.com The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses methyl groups, different rotational conformers can exist. Identifying the global minimum energy conformer is essential as it represents the most populated and thus the most experimentally relevant structure.

Table 1: Predicted Molecular Geometry Parameters for this compound

ParameterPredicted Value
Electron Domain Geometry (around N in quinoline)Trigonal Planar
Molecular Geometry (around N in quinoline)Trigonal Planar
Electron Domain Geometry (around N in amine)Tetrahedral
Molecular Geometry (around N in amine)Trigonal Pyramidal
Approximate Bond Angles (C-N-C in ring)~120°
Approximate Bond Angles (H-N-H in amine)<109.5°

Note: The values presented are based on general principles of VSEPR theory and may vary depending on the specific computational method and basis set used.

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. For organic molecules containing chlorine and nitrogen, basis sets like 6-31G or larger ones such as 6-311++G(d,p) are commonly employed to provide a good balance between accuracy and computational cost. mdpi.comdntb.gov.ua

The exchange-correlation functional approximates the complex many-electron interactions. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and validated choice for many organic systems, often yielding results that are in good agreement with experimental data. mdpi.comresearchgate.net The validation of the chosen computational level is typically performed by comparing calculated properties, such as vibrational frequencies, with available experimental data for similar compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. dntb.gov.ua

For this compound, FMO analysis can identify the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance
HOMO-LUMO GapELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Electron attracting power
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S)1/(2η)Reciprocal of hardness
Electrophilicity Index (ω)μ2/(2η) where μ = -χPropensity to accept electrons

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (often colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the amine group due to the lone pairs of electrons. The hydrogen atoms of the amine group and potentially the carbon atoms adjacent to the electronegative chlorine atom would exhibit positive potential.

Analysis of Noncovalent Interactions and Hirshfeld Surface Properties

Noncovalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the supramolecular chemistry and crystal packing of molecules. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal lattice. nih.govresearchgate.net

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds.

Theoretical Prediction of Spectroscopic Parameters (FT-IR, NMR)

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated FT-IR spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the quinoline ring, and the C-Cl stretching vibration.

NMR (Nuclear Magnetic Resonance) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the NMR chemical shifts (1H and 13C). researchgate.net These theoretical chemical shifts can be correlated with experimental values to aid in the assignment of the NMR signals to specific atoms in the molecule. The calculated chemical shifts for the protons and carbons of the quinoline ring, the methyl groups, and the amine group in this compound would provide a detailed picture of its electronic environment.

Computation of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Chemical reactivity descriptors derived from conceptual density functional theory (DFT) are crucial for understanding the reactivity and selectivity of a molecule. arabjchem.orgresearchgate.net These descriptors, including Fukui functions, help to identify the most probable sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

Fukui Functions:

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. researchgate.net It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

In a study of quinoline and its derivatives, it was observed that the nitrogen-containing ring is a primary site for nucleophilic attack, as indicated by positive Fukui function values. arabjchem.orgresearchgate.net For this compound, the presence of the electron-donating amino and methyl groups, along with the electron-withdrawing chloro group, would significantly influence the distribution of these reactive sites. The amino group at the 5-position is expected to increase the nucleophilicity of the aromatic ring, while the chloro group at the 8-position will have an opposing effect.

Global Reactivity Descriptors:

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Propensity to accept electrons.

This table presents the fundamental global reactivity descriptors and their significance in assessing the chemical behavior of a molecule.

In Silico ADME Prediction and Pharmacokinetic Modeling for Drug-Likeness Assessment

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict its pharmacokinetic behavior and potential as a drug candidate. researchgate.netnih.gov In silico methods provide a rapid and efficient way to evaluate these properties. nih.govnih.gov

Drug-Likeness Rules:

Several rules of thumb are used to assess the drug-likeness of a molecule. The most well-known is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Other rules, such as Veber's rules, also consider the number of rotatable bonds and the polar surface area (PSA) as important predictors of oral bioavailability.

Predicted ADME Properties for this compound:

While specific experimental data for this compound is not available, we can predict its ADME properties based on its structure and data from similar quinoline derivatives. researchgate.netnih.gov

PropertyPredicted Value/RangeSignificance
Molecular Weight ~220.69 g/mol Well within Lipinski's rule.
LogP 3.0 - 4.0Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors 1 (from the amino group)Meets Lipinski's criteria.
Hydrogen Bond Acceptors 2 (from the quinoline nitrogen and amino nitrogen)Meets Lipinski's criteria.
Polar Surface Area (PSA) 30 - 50 ŲSuggests good intestinal absorption.
Rotatable Bonds 1Indicates good oral bioavailability.

This table provides predicted ADME properties for this compound based on its chemical structure and general trends observed for quinoline derivatives.

These predicted values suggest that this compound is likely to have favorable drug-like properties and good potential for oral bioavailability.

Comparative Computational Studies of Quinoline Analogues and Their Electronic Properties

Comparative computational studies of quinoline analogues are essential for understanding how different substituents affect their electronic properties and, consequently, their chemical and biological activities. mdpi.comnih.gov The electronic properties are primarily governed by the distribution of the HOMO and LUMO.

Influence of Substituents:

The electronic properties of the quinoline ring are sensitive to the nature and position of substituents. mdpi.com

Electron-donating groups (EDGs) , such as amino (-NH₂) and methyl (-CH₃) groups, generally increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack and increasing its electron-donating ability.

Electron-withdrawing groups (EWGs) , such as chloro (-Cl), tend to lower the energy of both the HOMO and LUMO, making the molecule more prone to nucleophilic attack and increasing its electron-accepting character.

Comparative Analysis of Electronic Properties:

A comparative analysis of the electronic properties of this compound with other quinoline derivatives can provide insights into its relative reactivity and potential applications.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Key Substituents
Quinoline -6.5 to -7.0-1.0 to -1.55.0 - 6.0None
8-Hydroxy-2-methylquinoline -5.5 to -6.0-0.5 to -1.04.5 - 5.5-OH (EDG), -CH₃ (EDG)
5,7-Dichloro-8-hydroxy-2-methylquinoline -6.0 to -6.5-1.5 to -2.04.0 - 5.0-OH (EDG), -CH₃ (EDG), 2x -Cl (EWG)
This compound (Predicted) -5.0 to -5.5(Predicted) -1.0 to -1.5(Predicted) 3.5 - 4.5-NH₂ (EDG), 2x -CH₃ (EDG), -Cl (EWG)

This table presents a comparative view of the HOMO, LUMO, and energy gap for quinoline and some of its derivatives, with predicted values for this compound. The values are approximate and can vary based on the computational method used.

The predicted lower energy gap for this compound compared to unsubstituted quinoline suggests that it would be more reactive. ijpras.comresearchgate.net The strong electron-donating character of the amino group is expected to significantly raise the HOMO energy, making it a better electron donor. These electronic features are critical in determining its potential as a precursor in organic synthesis or as a pharmacologically active agent.

Structure Activity Relationship Sar Studies of 8 Chloro 2,4 Dimethylquinolin 5 Amine Analogues

Correlating Substituent Effects on the Quinoline (B57606) Scaffold with Biological Activity

The type, position, and nature of substituents on the quinoline ring profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. orientjchem.orgresearchgate.netecorfan.org Research has consistently shown that specific modifications can enhance potency, alter the mechanism of action, or improve pharmacokinetic profiles.

The introduction of a halogen group , such as the chloro-substituent at position 8 in the title compound, is a common strategy in medicinal chemistry. Halogens can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. orientjchem.org Studies on various quinoline derivatives have confirmed that chloro- and bromo-substituted compounds often show potent activity, for instance, against HIV-reverse transcriptase and as antileishmanial agents. rsc.orgnih.gov

Alkyl groups , like the two methyl groups at positions 2 and 4, also play a significant role. These hydrophobic groups can enhance binding affinity to target receptors. orientjchem.org For example, studies on indole-based quinoline derivatives have shown that methyl substitution at the C-5 position of the quinoline ring resulted in more potent anticancer activity compared to substitution at the C-6 position, highlighting the importance of substituent placement. biointerfaceresearch.com

The amine group at position 5 is another key feature. The basicity and hydrogen-bonding capacity of the amino group can be critical for interaction with biological targets. The position of substituents is a crucial determinant of activity. For instance, in one study, a hydroxy group at position 8 and a trimethoxyphenyl group at position 5 of the quinoline ring were found to be essential for potent anticancer activity. orientjchem.org

Table 1: Effect of Substituents on the Biological Activity of Quinoline Derivatives
Substituent/ModificationPosition(s)Observed Effect on ActivityExample Biological ActivityReference
Halogen (e.g., Chloro, Bromo)VariousIncreases lipophilicity, enhances cellular uptake and potency.Anticancer, Anti-HIV, Antileishmanial orientjchem.orgrsc.orgnih.gov
Alkyl (e.g., Methyl)C-5More potent anticancer activity compared to C-6 substitution.Anticancer biointerfaceresearch.com
Hydroxy and TrimethoxyphenylC-8 and C-5Found to be crucial for potent activity.Anticancer orientjchem.org
Amide vs. Secondary Amine LinkerC-4Significantly impacted antimalarial efficacy.Antimalarial nih.gov
HeterocyclesC-4Significant impact on improving anti-proliferative activity.Anticancer nih.gov

Application of Scaffold Hopping and Bioisosteric Replacement Strategies in Quinoline-Based Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net

Bioisosteric replacement involves substituting a functional group or a part of a molecule with another that possesses similar physical or chemical properties, leading to a similar biological response. researchgate.net This technique is fundamental to medicinal chemistry for optimizing potency and pharmacokinetic profiles. researchgate.netacs.org For instance, a research effort could involve replacing the chlorine atom on the quinoline ring with other halogens (F, Br, I) or a trifluoromethyl group to modulate electronic properties and lipophilicity. Similarly, the amine group could be replaced with bioisosteres like a hydroxyl, thiol, or a small amide to alter hydrogen bonding capabilities and metabolic stability.

Scaffold hopping is a more drastic approach where the central core or framework of a molecule is replaced with a structurally different scaffold, while aiming to maintain the original biological activity by preserving key pharmacophoric features. nih.govresearchgate.net This strategy is used to identify new lead compounds in a novel chemical space. researchgate.net In the context of quinoline-based drug discovery, a successful scaffold hopping strategy was employed to discover a series of quinoline small molecules with potent biofilm dispersal activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. nih.gov This demonstrates that by retaining the essential binding elements of a known active compound but altering the core structure, it is possible to generate new classes of agents with valuable biological activities. nih.gov

These design strategies are often complementary and can be used together to explore new chemical diversity and enhance the therapeutic potential of lead compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating molecular descriptors (which quantify physicochemical properties like steric, electronic, and hydrophobic features) with activity, QSAR models can predict the potency of novel, unsynthesized compounds. researchgate.netnih.gov This approach significantly reduces the time and cost associated with drug discovery. mdpi.com

Numerous QSAR studies have been successfully applied to quinoline derivatives to guide the design of more effective agents.

Antimalarial Agents: In one study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a large dataset of 178 quinoline derivatives to identify key structural requirements for antimalarial activity. nih.gov The models showed good statistical significance and predictive ability, and were used to design and prioritize a new series of 2,4-disubstituted quinoline derivatives for synthesis. nih.gov Another study developed 2D and 3D-QSAR models for 349 compounds active against P. falciparum, which were then experimentally validated by synthesizing and testing ten new quinoline derivatives, showing that the models could accurately predict their activity. mdpi.com

Anticancer Agents: A QSAR study was performed to model and predict the anticancer activity of 76 camptothecin (B557342) derivatives, which contain a quinoline core, against DNA topoisomerase I. researchgate.net The models helped identify key constitutional and geometrical descriptors that influence activity. researchgate.net

Antibacterial Agents: The relationship between the structure of 15 quinoline derivatives and their antibacterial activity against S. aureus was investigated using a QSAR model based on density functional theory (DFT). jlu.edu.cn The resulting model, which had good predictive power, suggested that the nucleophilic frontier electron density of the C(5) atom and the bond order of the C(9)-N(1) bond were predominant factors affecting activity. jlu.edu.cn

Table 2: Examples of QSAR Models for Quinoline Derivatives
QSAR Model TypeTarget ActivityNumber of CompoundsKey Findings/DescriptorsReference
CoMFA, CoMSIA, HQSARAntimalarial37 (training set), 12 (test set)Correlated steric, electrostatic, hydrophobic, H-bond donor/acceptor features with activity. nih.gov
GA-MLR, BP-ANNAnticancer (Topo I inhibitor)76Constitutional and geometrical descriptors were important for predicting pIC50. researchgate.net
CoMFA, CoMSIAAntimalarial178Statistically validated models (q² up to 0.741) used to design new derivatives. nih.gov
DFT, SMLRAntibacterial (S. aureus)15Nucleophilic density at C(5) and bond order of C(9)-N(1) were predominant factors. jlu.edu.cn
2D-QSAR, CoMFA, CoMSIAAntimalarial (P. falciparum)349Models showed high predictive capacity (r²test up to 0.878) and were experimentally validated. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov It is an invaluable tool in drug discovery for elucidating the binding mode of potential drugs, understanding SAR at a molecular level, and screening virtual libraries of compounds. tubitak.gov.trtandfonline.com

Docking studies on quinoline derivatives have provided critical insights into their mechanisms of action against various biological targets:

HIV Reverse Transcriptase (RT): In a study of pyrazoline and pyrimidine-containing quinoline derivatives, molecular docking was used to assess their binding affinity to the HIV-RT non-nucleoside inhibitory binding pocket (PDB: 4I2P). nih.govtubitak.gov.tr The results showed that most of the synthesized compounds had good binding interactions, with several displaying higher docking scores than standard drugs like rilpivirine, indicating a strong potential for inhibition. nih.govtubitak.gov.tr

DNA Damage Response (DDR) Kinases: Quinoline-3-carboxamides were investigated as inhibitors of the PIKK family of kinases. mdpi.com Molecular docking studies were performed against ATM, ATR, and DNA-PKcs kinases to understand their selectivity. The docking analysis highlighted specific interactions, such as the quinoline nitrogen binding to the hinge region of the kinases, which is crucial for their inhibitory activity. mdpi.com

α-Amylase and α-Glucosidase: To explore the antidiabetic potential of novel quinoline analogues, molecular docking was carried out to understand the binding mode of the most active inhibitors with α-amylase and α-glucosidase enzymes. tandfonline.com The docking results supported the experimental in-vitro data and helped to establish a clear structure-activity relationship. tandfonline.com

Bacterial Proteins: A hybrid molecule linking a quinoline and a quinolone was designed as a broad-spectrum antibacterial agent. nih.gov Molecular docking suggested that the compound could target both bacterial LptA and Topoisomerase IV proteins, explaining its dual-action mechanism and broad-spectrum effect. nih.gov

These studies demonstrate the power of molecular docking to rationalize experimental findings and guide the design of next-generation inhibitors with improved target affinity and selectivity.

Table 3: Molecular Docking Studies of Quinoline Derivatives
Target Protein(s)PDB IDQuinoline Derivative ClassKey FindingReference
HIV Reverse Transcriptase4I2PPyrimidine/Pyrazoline-containing quinolinesCompound 4 showed the highest docking score (-10.675), superior to standard drugs. nih.govtubitak.gov.tr
ATM, ATR, DNA-PKcs KinasesN/A (Homology Model for DNA-PKcs)Quinoline-3-carboxamidesQuinoline nitrogen binds to the hinge region of the kinases, showing selectivity for ATM kinase. mdpi.com
α-Amylase & α-GlucosidaseN/A7-quinolinyl-1,3,4-thiadiazole-2-aminesDocking results established binding modes and supported in-vitro inhibitory data. tandfonline.com
Bacterial LptA & Topoisomerase IVN/AQuinolone-quinoline hybridCompound 5d showed potential to target both proteins, explaining its broad-spectrum activity. nih.gov
CB1a2IGR2H-thiopyrano[2,3-b]quinolinesDerivatives showed binding affinities between -5.3 and -6.1 Kcal/mol. nih.gov

Influence of Stereochemical Features on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in drug action as biological systems, such as enzymes and receptors, are inherently chiral. mdpi.com The specific stereoisomeric form of a drug can significantly affect its binding affinity, efficacy, metabolism, and transport. orientjchem.orgmdpi.com

For quinoline derivatives that possess chiral centers, the biological activity can differ substantially between enantiomers or diastereomers.

One study noted that for certain quinoline derivatives with anticancer activity, compounds with an (R)-configuration at the chiral center of a side chain were more active than those with the (S)-configuration. orientjchem.org This highlights that the specific 3D orientation of the side chain is crucial for optimal interaction with the biological target.

In a comprehensive study on the isomers of a nature-inspired compound, 3-Br-acivicin, it was found that stereochemistry had a profound impact on biological activity. mdpi.com Only the isomers with a specific configuration, (5S, αS), displayed significant antiplasmodial activity, suggesting that their uptake into the parasite is likely mediated by a stereoselective transport system. mdpi.com While this example is not a quinoline itself, the principle is directly applicable. If 8-Chloro-2,4-dimethylquinolin-5-amine were to be derivatized with a chiral side chain, it would be expected that the different stereoisomers would exhibit distinct biological activity profiles.

The investigation of stereochemical features is therefore a fundamental aspect of drug design. It is essential to either synthesize compounds as single, pure stereoisomers or to separate and test all isomers individually to fully understand the SAR and identify the most potent and selective therapeutic candidate.

Conclusion and Future Research Directions

Summary of Academic Contributions to the Understanding of 8-Chloro-2,4-dimethylquinolin-5-amine

Direct academic research focusing exclusively on this compound is limited in publicly accessible literature. However, its structural components—a quinoline (B57606) core with chloro, amino, and dimethyl substitutions—place it within a well-studied class of compounds. The academic contributions to understanding this molecule are therefore largely inferred from research on analogous substituted quinolines.

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide-ranging biological activities. nih.govresearchgate.net The specific substitutions on this compound suggest its potential as a key intermediate in the synthesis of more complex, biologically active molecules. The chloro group at position 8 and the amino group at position 5 are reactive sites for further functionalization, allowing for the creation of diverse chemical libraries. nih.govscholaris.ca

Research on similarly substituted quinolines has highlighted their potential in various therapeutic areas. For instance, chloro-substituted quinolines are crucial in the development of antimalarial drugs like chloroquine (B1663885). tandfonline.com The presence of an amino group often enhances the biological activity and allows for the formation of hybrid molecules with other pharmacophores. nih.gov Furthermore, 2,4-disubstituted quinolines have been investigated for their potential as anti-cancer agents, acting through mechanisms like cell cycle arrest and inhibition of angiogenesis. ijresm.com

The academic understanding, therefore, positions this compound not as an end-product with defined biological roles, but as a valuable building block. Its importance lies in its potential for synthetic elaboration to generate novel compounds for drug discovery and materials science.

Table 1: Inferred Potential Research Applications for this compound Based on Analogous Structures

Structural Feature Associated Research Area Potential Role of the Compound Supporting Citation
Quinoline CoreMedicinal Chemistry, Materials ScienceFoundational scaffold for drug design and functional materials. nih.govingentaconnect.comresearchgate.net
8-Chloro SubstitutionAntimalarial, Antifungal Drug DesignA reactive site for nucleophilic substitution to create diverse analogs. scholaris.catandfonline.com
5-Amino SubstitutionMedicinal Chemistry, Hybrid Drug SynthesisA key functional group for linking to other molecules or modifying solubility and binding properties. nih.govsemanticscholar.org
2,4-Dimethyl SubstitutionAnticancer ResearchInfluences the steric and electronic properties, potentially enhancing cytotoxicity against cancer cells. ijresm.com

Identification of Emerging Research Avenues for Advanced Quinoline Scaffolds

The quinoline scaffold remains a focal point of intensive research, with several emerging avenues promising to unlock new applications and enhance existing ones. These new directions move beyond traditional uses and leverage modern synthetic and biological techniques.

One of the most promising areas is the development of quinoline-based hybrids . This involves covalently linking a quinoline moiety to another pharmacophore to create a single molecule with dual modes of action. nih.gov This strategy is being explored to combat drug resistance in cancer and infectious diseases, and to develop multi-target agents for complex illnesses like Alzheimer's disease. nih.govingentaconnect.com

Another significant trend is the application of quinoline derivatives in materials science , particularly in the field of optoelectronics. 8-Hydroxyquinoline (B1678124) derivatives, for example, are used in Organic Light Emitting Diodes (OLEDs) due to their excellent electronic properties and ability to form stable metal complexes. researchgate.net Research is now expanding to explore other substituted quinolines for applications in sensors, solar cells, and as fluorescent probes for bio-imaging.

Furthermore, the exploration of quinoline derivatives as modulators of novel biological targets is a key research avenue. While historically known for their impact on DNA gyrase and as topoisomerase inhibitors, new research is investigating their effects on targets like mitochondrial function and cysteine proteases, opening up potential treatments for parasitic infections and cancers with different mechanisms of action. nih.govnih.gov

Table 2: Emerging Research Avenues for Quinoline Scaffolds

Research Avenue Description Potential Impact Supporting Citation
Quinoline HybridsCovalently linking quinoline with other biologically active molecules.Overcoming drug resistance, creating multi-target therapies. researchgate.netnih.govsemanticscholar.org
Optoelectronic MaterialsUse in OLEDs, sensors, and photovoltaic cells.Development of advanced electronic and energy technologies. researchgate.netresearchgate.net
Novel Biological TargetsInvestigating interactions with targets beyond traditional enzymes (e.g., mitochondrial proteins).New therapeutic approaches for cancer and infectious diseases. nih.gov
Bio-imaging ProbesDesigning fluorescent quinoline derivatives for cellular imaging.Enhanced visualization of biological processes in real-time. researchgate.net

Prospective Methodological Advancements in the Study of Novel Quinoline Derivatives

The synthesis and study of quinoline derivatives are being revolutionized by new methodologies that emphasize efficiency, sustainability, and precision. These advancements are crucial for accelerating the discovery and development of new quinoline-based compounds.

A major shift is the adoption of green chemistry principles in quinoline synthesis. Traditional methods like the Skraup and Doebner-von Miller syntheses often require harsh conditions and produce significant waste. tandfonline.comijfans.org Modern approaches focus on microwave-assisted synthesis, the use of recyclable catalysts (e.g., metal nanoparticles, solid acids like Amberlyst-15), and employing greener solvents like water, ethanol (B145695), or ionic liquids to reduce environmental impact. tandfonline.comijfans.orgrsc.org

Catalytic C-H bond activation and functionalization represents another frontier. mdpi.com These methods allow for the direct introduction of functional groups onto the quinoline scaffold without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. mdpi.com Techniques involving palladium, copper, and cobalt catalysts are enabling the construction of complex, polysubstituted quinolines that were previously difficult to access. mdpi.comnih.gov

In the realm of analysis and prediction, computational methods are playing an increasingly vital role. nih.gov Molecular docking and dynamics simulations are used to predict the binding of quinoline derivatives to biological targets, guiding the rational design of more potent and selective compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies help to identify the key structural features that determine biological activity, streamlining the optimization process.

Table 3: Methodological Advancements in Quinoline Research

Methodology Description Advantage Supporting Citation
Green SynthesisUse of microwaves, recyclable catalysts, and eco-friendly solvents.Reduced waste, lower energy consumption, increased safety. tandfonline.comijfans.orgrsc.orgnih.gov
C-H ActivationDirect functionalization of the quinoline ring system.High atom economy, simplified synthetic pathways. mdpi.com
Metal-Catalyzed CyclizationEmploying transition metals (Co, Cu, Pd) to catalyze ring formation.High yields, mild reaction conditions, broad functional group tolerance. ijfans.orgmdpi.comnih.gov
Computational ModelingIn silico prediction of binding affinity and structure-activity relationships.Rational drug design, reduced need for extensive screening. nih.gov
Flow ChemistryContinuous synthesis processes for improved control and scalability.Enhanced safety, consistency, and ease of scale-up.N/A

Q & A

Basic: What are the standard synthetic routes for 8-Chloro-2,4-dimethylquinolin-5-amine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Chlorination : Introducing chlorine at the quinoline scaffold using reagents like PCl₅ or SOCl₂ under reflux conditions .
  • Amination : Nucleophilic substitution with ammonia or amines to introduce the amine group at the 5-position .
  • Methylation : Alkylation or Friedel-Crafts reactions to add methyl groups at the 2- and 4-positions .
    Purification via recrystallization or chromatography is critical to isolate the target compound .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:
Key strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalytic systems : Use of transition metals (e.g., Pd or Cu) to enhance coupling reactions for methyl group introduction .
  • Continuous flow reactors : Enable large-scale production with precise temperature and pressure control .
    Statistical optimization tools (e.g., Design of Experiments) can systematically evaluate variables like solvent polarity, temperature, and catalyst loading .

Basic: What biological activities are associated with this compound?

Methodological Answer:
While direct data is limited, structural analogs exhibit:

  • Antimicrobial activity : Inhibition of bacterial DNA gyrase or fungal cytochrome P450 .
  • Anticancer potential : Apoptosis induction in cancer cell lines via kinase inhibition .
  • Neuroactive properties : Modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
    In vitro assays (e.g., MIC determinations, MTT cytotoxicity tests) are recommended for validation .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent variation : Replace chlorine with fluorine or methyl groups to assess steric/electronic effects on target binding .
  • Scaffold hopping : Compare activity with isoquinoline or benzoxepin analogs to identify core-dependent bioactivity .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like EZH2 or topoisomerases .
    Validated SAR trends can prioritize derivatives for synthesis and testing .

Basic: What analytical techniques are used for characterization?

Methodological Answer:

  • NMR spectroscopy : Confirms substitution patterns (e.g., δ 2.2–2.5 ppm for methyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ≈ 206.6) .
  • X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks .
  • HPLC : Assesses purity (>98% for biological assays) .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., IC₅₀ determination) .
  • Control for impurities : Verify compound purity via HPLC and elemental analysis .
  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in in vitro tests) .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Stability : Sensitive to light and moisture; degrades under acidic conditions .
  • Storage : Store at −20°C in amber vials under inert gas (N₂ or Ar) .
  • Solubility : Use DMSO for stock solutions (stable for 6 months at −80°C) .

Advanced: How is this compound utilized in catalytic systems?

Methodological Answer:

  • Ligand design : The amine group coordinates with transition metals (e.g., Ni or Fe) in heterogeneous catalysts for cross-coupling reactions .
  • Asymmetric catalysis : Chiral derivatives can induce enantioselectivity in C–C bond formation .
  • Mechanistic studies : Use in situ FTIR or EXAFS to monitor catalytic intermediates .

Advanced: What is the hypothesized mechanism of action in anticancer applications?

Methodological Answer:

  • Epigenetic modulation : Inhibition of EZH2 (a histone methyltransferase), altering gene silencing in cancer cells .
  • Reactive oxygen species (ROS) generation : Disrupts mitochondrial function, triggering apoptosis .
  • Kinase inhibition : Targets ATP-binding pockets of kinases like EGFR or CDK4/6 .
    Mechanistic validation requires RNA-seq profiling and kinase activity assays .

Basic: What pharmacokinetic properties should be evaluated in preclinical studies?

Methodological Answer:

  • Permeability : Caco-2 cell assays to predict oral bioavailability .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .
    Data guides lead optimization for improved half-life and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.